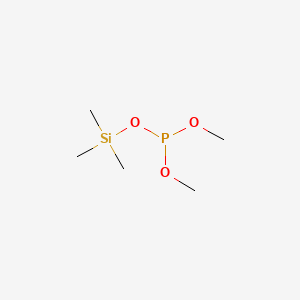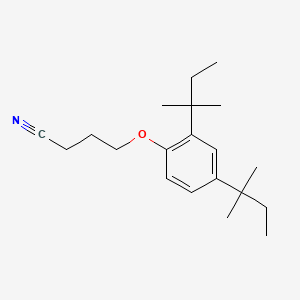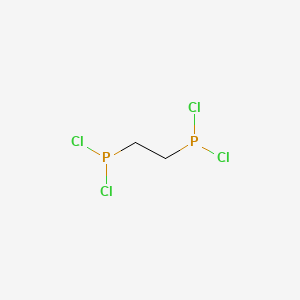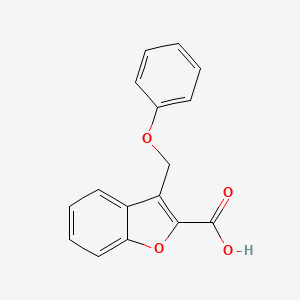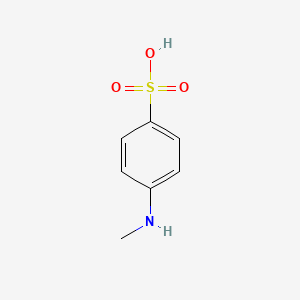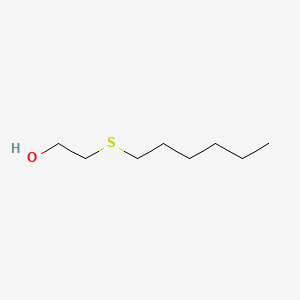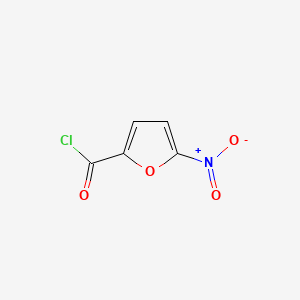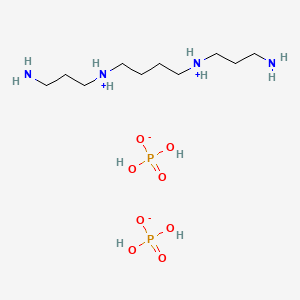
4,9-Diazadodecamethylenediamine bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4,9-Diazadodecamethylenediamine bis(phosphate) is C10H26N4 . The InChI string, which represents the molecular structure, is InChI=1/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2/p+4 .Physical And Chemical Properties Analysis
The molar mass of this compound is 202.34 g/mol . It has a density of 0.937 g/cm³ . The melting point is 28-30°C (lit.) , and the boiling point is 150°C at 5 mmHg (lit.) . It is soluble in chloroform, methanol, water, and lower alcohols, but insoluble in ether, benzene, and petroleum ether .Aplicaciones Científicas De Investigación
Electrocatalysis in Deep Eutectic Solvents
This compound could potentially be used in the field of electrocatalysis. Electrocatalysis stands out as a promising avenue for synthesizing high-value products with minimal environmental footprint . The compound could be used in deep eutectic solvents, which are renowned for their eco-friendly, safe, and cost-effective nature .
Biomedical Applications
The compound could have potential applications in the biomedical field. For instance, it could be used in the synthesis of silica nanoparticles, which have been studied for their potential applications in biomedicine . The compound could be used for nanoparticle surface functionalization to achieve charge reversal as well as to enable cargo loading .
Industrial Applications
In the industrial sector, the compound could be used for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine enhances their dispersibility and anti-bacterial property . The modified MONPs have various direct applications in electrochemical sensors, catalysts, and Pickering emulsions .
Scientific Research
In scientific research, the compound could be used in the synthesis of materials . It has extensively been used as a silanization agent for the chemical modification of MONP surfaces . The APTES-MONPs have various direct applications in electrochemical sensors, catalysts, and Pickering emulsions .
Agricultural Applications
The compound could potentially be used in agricultural applications. For instance, it could be used in the design of silica nanoparticles for specific agricultural applications .
Environmental Applications
In the environmental sector, the compound could be used in the synthesis of silica nanoparticles, which could be used for contaminants removal .
Safety and Hazards
This compound is classified as irritating to eyes and skin (R36/38), and it causes burns (R34) . In case of contact with eyes, it’s advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn . In case of an accident or if you feel unwell, seek medical advice immediately .
Propiedades
IUPAC Name |
3-aminopropyl-[4-(3-aminopropylazaniumyl)butyl]azanium;dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.2H3O4P/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4/h13-14H,1-12H2;2*(H3,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWEECJRRZEHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[NH2+]CCCN)C[NH2+]CCCN.OP(=O)(O)[O-].OP(=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H32N4O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,9-Diazadodecamethylenediamine bis(phosphate) | |
CAS RN |
3891-79-0 |
Source


|
| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, phosphate (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, phosphate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,9-diazadodecamethylenediamine bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


